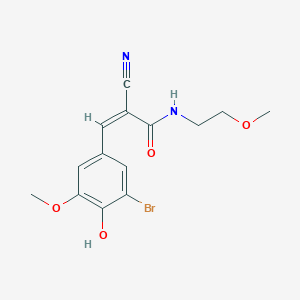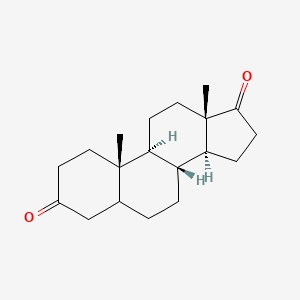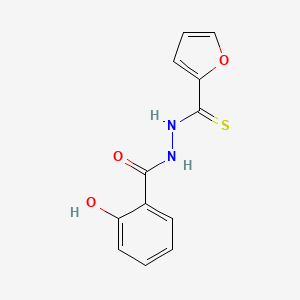
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione. The InChI string and SMILES notation provide a textual representation of the compound’s structure.Chemical Reactions Analysis
In a study on the bonding of resin luting materials to titanium and titanium alloy, it was found that 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, -dithione tautomer (VTD), which is a sulfur-containing monomer, is not effective .Wissenschaftliche Forschungsanwendungen
Dental Material Applications
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) shows significant applications in dental materials, particularly in adhesion promoting for dental metals. Kadoma (2003) demonstrated that VBATDT, when used as a surface treatment agent, significantly improves bond strengths to precious metal alloys in dental applications (Kadoma, 2003). Similarly, Hiraba et al. (2017) found that VBATDT, used as a primer, enhances shear bond strength between metals and acrylic resin, indicating its efficacy in bonding between metals and dental materials (Hiraba et al., 2017).
Material Science and Surface Chemistry
In material science, particularly concerning metal surfaces, VBATDT plays a role in photopolymerization and functionalization. Mori et al. (1987) reported on the photopolymerization of monomer films containing VBATDT on metal surfaces, highlighting its potential in creating polymer films through UV light irradiation (Mori et al., 1987). Additionally, Suzuki et al. (2002) conducted studies on the adsorption behavior of VBATDT on various dental metals, providing insight into the molecular interactions at play in metal surface treatments (Suzuki et al., 2002).
Polymer Science
In polymer science, VBATDT is utilized for synthesizing specific polymers. Suresh et al. (2016) described the synthesis of a UV cross-linkable polymer incorporating a triazine derivative, potentially including compounds like VBATDT. This study underscores the role of such compounds in developing advanced materials with specific properties like photocrosslinking (Suresh et al., 2016).
Corrosion Inhibition
VBATDT has potential applications in corrosion inhibition. Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors, a field where similar triazine derivatives could be applicable for protecting metals against corrosion (Hu et al., 2016).
Advanced Surface Coatings
Wang et al. (2009) studied the use of a related compound in the preparation of superhydrophobic polymeric films on aluminum plates, indicating the potential of VBATDT in creating advanced coatings with unique properties like superhydrophobicity (Wang et al., 2009).
Eigenschaften
IUPAC Name |
6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S2/c1-3-9-19(13-16-14(20)18-15(21)17-13)10-12-7-5-11(4-2)6-8-12/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWMABVOCBIKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237006 | |
| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88373-30-2 | |
| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[Cyclohexyl(oxo)methyl]amino]-4-(3-nitrophenyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1226543.png)
![2-[[(3,5-Dichloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226546.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-N-(4-methyl-2-thiazolyl)-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1226550.png)
![2-[[Cyclohexyl(oxo)methyl]amino]acetic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1226551.png)
![1-(4-Fluorophenyl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226552.png)
![1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane](/img/structure/B1226557.png)
![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)

![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)


![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)

